magnesium;ethynyl(triphenyl)germane;bromide
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Overview
Description
Magnesium;ethynyl(triphenyl)germane;bromide is an organometallic compound that combines magnesium, ethynyl, triphenylgermane, and bromide. This compound is part of the broader class of Grignard reagents, which are known for their ability to form carbon-carbon bonds. Grignard reagents are essential in organic synthesis and have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;ethynyl(triphenyl)germane;bromide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
R-X+Mg→R-MgX
In this case, the ethynyl(triphenyl)germane bromide reacts with magnesium to form the desired Grignard reagent. The reaction must be carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes the following steps:
Preparation of Reactants: Ensuring the purity and dryness of the alkyl or aryl halide and magnesium.
Reaction: Conducting the reaction in an inert atmosphere to prevent moisture and oxygen from interfering.
Purification: Removing any unreacted starting materials and by-products to obtain the pure Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethynyl(triphenyl)germane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic molecules
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl Compounds: Aldehydes and ketones.
Electrophiles: Such as alkyl halides and epoxides.
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the Grignard reagent
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Coupled Products: From coupling reactions with other organic molecules.
Scientific Research Applications
Magnesium;ethynyl(triphenyl)germane;bromide has several scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug molecules.
Material Science: Used in the preparation of advanced materials with specific properties
Mechanism of Action
The mechanism of action of magnesium;ethynyl(triphenyl)germane;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the ethynyl group, making it highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium;ethynyl(triphenyl)germane;bromide include other Grignard reagents, such as:
Phenylmagnesium Bromide: Used in the synthesis of triphenylmethanol.
Methylmagnesium Bromide: Used in the synthesis of secondary and tertiary alcohols
Uniqueness
This compound is unique due to the presence of the ethynyl(triphenyl)germane group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
57601-73-7 |
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Molecular Formula |
C20H15BrGeMg |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
magnesium;ethynyl(triphenyl)germane;bromide |
InChI |
InChI=1S/C20H15Ge.BrH.Mg/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;;/h3-17H;1H;/q-1;;+2/p-1 |
InChI Key |
GEHHBLRYKDVZLL-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Mg+2].[Br-] |
Origin of Product |
United States |
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